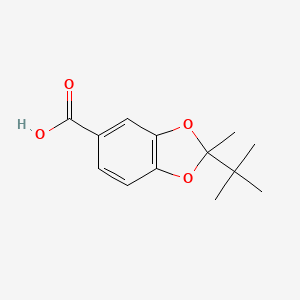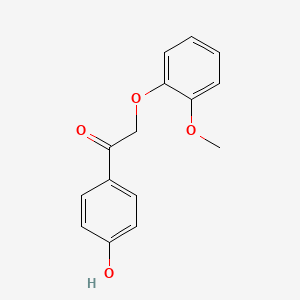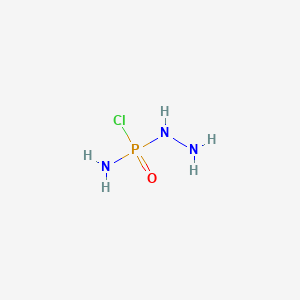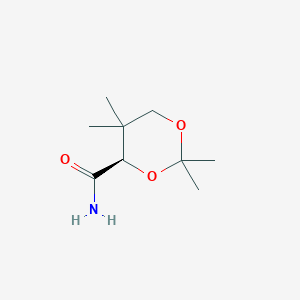
Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)-: is an organic compound with the molecular formula C12H13Br . This compound is characterized by the presence of a benzene ring substituted with a bromine atom and a 3,3-dimethyl-1-butynyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-bromo-2-iodobenzene with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst under Sonogashira coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Substituted Benzene Derivatives: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Applications De Recherche Scientifique
Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the 3,3-dimethyl-1-butynyl group provide sites for nucleophilic attack and coupling reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
- Benzene, 1-bromo-2,3-dimethyl-
- Benzene, 1-bromo-2,4-dimethyl-
- Benzene, 1-bromo-2,5-dimethyl-
Uniqueness: Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 3,3-dimethyl-1-butynyl group, which imparts distinct reactivity and steric properties compared to other bromo-substituted benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
197806-78-3 |
|---|---|
Formule moléculaire |
C12H13Br |
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
1-bromo-2-(3,3-dimethylbut-1-ynyl)benzene |
InChI |
InChI=1S/C12H13Br/c1-12(2,3)9-8-10-6-4-5-7-11(10)13/h4-7H,1-3H3 |
Clé InChI |
QIFKKWVQTQQGGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


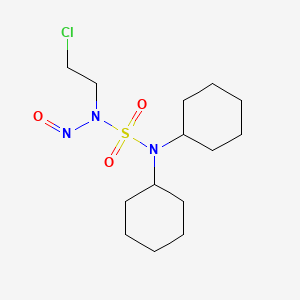

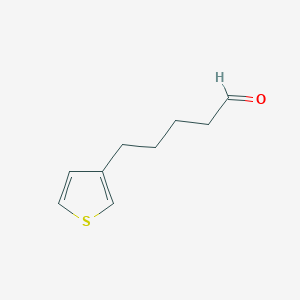
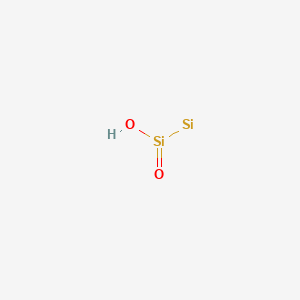
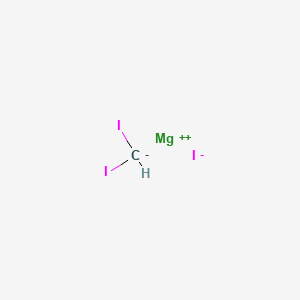
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
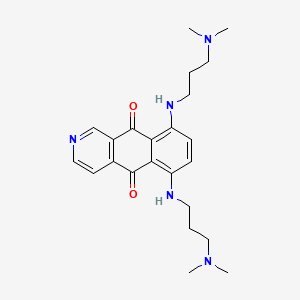
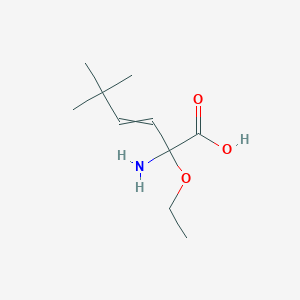
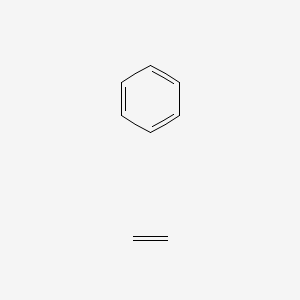
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
